sodium;3-formylbenzenesulfonate
Description
Sodium 3-formylbenzenesulfonate (CAS: 5330-48-3), also known as 3-sulfobenzaldehyde sodium salt, is a sulfonated aromatic aliphatic compound. Its molecular weight is 208.17 g/mol, and it is characterized by a formyl (-CHO) substituent at the meta position of the benzene ring and a sulfonate (-SO₃⁻Na⁺) group . The compound exhibits slight solubility in water, methanol, and DMSO, with a density of 1.503 g/cm³ and a melting point exceeding 259°C (decomposition) . It is used in pharmaceutical synthesis (e.g., as an impurity reference in Orlistat production) and organic catalysis .
Properties
IUPAC Name |
sodium;3-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUOLGCFDPAKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation with Fuming Sulfuric Acid
The most straightforward method involves sulfonating benzaldehyde derivatives to introduce the sulfonic acid group at the meta position relative to the formyl group. Benzaldehyde reacts with fuming sulfuric acid (20–30% SO₃) at 40–50°C, yielding 3-formylbenzenesulfonic acid. The reaction mechanism follows electrophilic aromatic substitution, where the formyl group directs sulfonation to the meta position due to its electron-withdrawing nature.
Reaction Conditions :
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Temperature : 40–50°C (exothermic reaction requires cooling).
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Molar Ratio : Benzaldehyde to SO₃ at 1:1.2–1.5.
Industrial Adaptation :
Large-scale production employs sulfur trioxide (SO₃) gas in continuous reactors, achieving higher purity (>95%) and reduced side products like disulfonated derivatives.
Using m-Chlorobenzaldehyde and Sulfite Agents
Analogous to the synthesis of o-sulfonic acid benzaldehyde, m-chlorobenzaldehyde undergoes nucleophilic substitution with sodium metabisulfite (Na₂S₂O₅) in aqueous medium. The reaction proceeds via an SNAr mechanism, where sulfite replaces the chloride group:
Surfactant-Catalyzed Sulfonation
Recent advancements utilize surfactants like sodium dodecyl sulfate (SDS) to enhance reaction kinetics. The micellar environment increases sulfite ion concentration at the interface, accelerating substitution.
Key Data :
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Surfactant Concentration : 0.1–0.3 wt%.
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Reaction Time Reduction : 30% compared to uncatalyzed methods.
Oxidation of Methyl-Substituted Benzenesulfonic Acids
Controlled Oxidation to Formyl Group
3-Methylbenzenesulfonic acid is oxidized selectively to introduce the formyl group. Manganese dioxide (MnO₂) in oleum (25% SO₃) at 80–90°C achieves this transformation without over-oxidation to carboxylic acids:
Challenges :
Neutralization and Purification Techniques
Phase Transfer Catalysis (PTC) in Neutralization
The sulfonic acid intermediate is neutralized with NaOH in the presence of PTCs like tetrabutylammonium bromide. This method enhances ion exchange efficiency, reducing NaOH consumption by 20%.
Process Details :
Crystallization and Recrystallization
Crude sodium 3-formylbenzenesulfonate is purified via recrystallization from ethanol-water mixtures (3:1 v/v). Key parameters include:
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Direct Sulfonation | 75% | 95% | Low | High |
| Haloarene Substitution | 80% | 98% | Moderate | Moderate |
| Oxidation | 65% | 90% | High | Low |
Industrial Preference : Direct sulfonation with SO₃ gas dominates due to cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
The compound “sodium;3-formylbenzenesulfonate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, often using reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are employed to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Scientific Research Applications
The compound “sodium;3-formylbenzenesulfonate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its interactions with biological molecules, providing insights into biochemical pathways and mechanisms.
Medicine: Research explores its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is utilized in various industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which “sodium;3-formylbenzenesulfonate” exerts its effects involves specific molecular targets and pathways. It interacts with target molecules through binding or chemical reactions, leading to changes in biological or chemical processes. The exact mechanism depends on the context of its application, such as enzyme inhibition, receptor binding, or chemical catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonates
Sodium 4-Formylbenzenesulfonate (CAS: 13736-22-6)
- Structural Difference : The formyl group is para to the sulfonate group.
- Physical Properties: Similar molecular weight (~208 g/mol) and purity (≥95%) .
- Applications : Likely used in similar pharmaceutical intermediates but with distinct reactivity due to substituent position .
Sodium 5-Formylfuran-2-sulfonate (CAS: 31795-44-5)
- Structural Difference : A furan ring replaces the benzene ring, with the formyl group at the 5-position.
- Physical Properties : Lower molecular weight (estimated ~192 g/mol) and similar purity (95%) . The furan ring may enhance solubility in polar solvents compared to aromatic analogs.
- Applications: Potential use in specialty polymer synthesis or agrochemicals due to heterocyclic reactivity .
Phenyl 3-Aminobenzenesulfonate (CAS: 13653-18-4)
- Structural Difference: An amino (-NH₂) group replaces the formyl group, and the counterion is phenyl instead of sodium.
- Physical Properties: Molecular formula C₁₂H₁₁NO₃S (MW: 249.29 g/mol). The amino group increases basicity, altering solubility (e.g., improved water solubility in acidic conditions) .
- Applications : Used in dye synthesis and as a coupling agent in peptide chemistry .
Physicochemical Data Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for sodium 3-formylbenzenesulfonate, and how do reaction parameters influence yield?
- Methodological Answer : Sodium 3-formylbenzenesulfonate can be synthesized via sulfonation of benzaldehyde derivatives followed by formylation. Key parameters include:
- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid at 80–100°C, with careful control of reaction time to avoid over-sulfonation .
- Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) or Gattermann-Koch reactions (HCl/AlCl₃/CO), with inert gas purging to minimize side reactions .
- Purification : Crystallization from ethanol/water mixtures (1:3 ratio) removes unreacted starting materials. Yield optimization requires monitoring pH (neutralization with NaOH) and temperature gradients during precipitation .
Q. Which analytical techniques are most reliable for characterizing sodium 3-formylbenzenesulfonate’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies formyl (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR confirms sulfonate (δ 125–130 ppm) and carbonyl (δ 190–195 ppm) groups .
- FT-IR : Peaks at 1040–1150 cm⁻¹ (S=O stretching) and 1680–1720 cm⁻¹ (C=O stretching) validate functional groups .
- UV-Vis : λₘₐ₃₀₀–310 nm (π→π* transitions in aromatic systems) confirms electronic properties .
- Titration : Ion-exchange chromatography coupled with conductivity measurements quantifies sulfonate content (≥98% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictory FT-IR data for sodium 3-formylbenzenesulfonate in different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity effects on vibrational modes. To address this:
- Compare spectra in deuterated solvents (D₂O vs. DMSO-d₆) to isolate solvent interactions .
- Use computational modeling (DFT calculations) to predict vibrational modes and assign experimental peaks accurately .
- Validate with X-ray crystallography (if crystalline) to confirm bond lengths and angles, cross-referencing with spectral data .
Q. What experimental design principles mitigate byproduct formation during the formylation of 3-sulfobenzoic acid derivatives?
- Methodological Answer :
- Reagent Stoichiometry : Limit POCl₃ to 1.2 equivalents to avoid phosphorylated byproducts .
- Temperature Gradients : Maintain ≤5°C/min heating during formylation to prevent thermal decomposition.
- In Situ Monitoring : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) to track reaction progress and identify intermediates .
- Post-Reaction Quenching : Neutralize excess acid with NaHCO₃ before extraction to stabilize the formyl group .
Q. How should researchers design kinetic studies to evaluate sulfonate group reactivity in aqueous vs. organic media?
- Methodological Answer :
- Variable Control : Fix pH (e.g., 7.4 for physiological conditions vs. 2.0 for acidic stability) and ionic strength (using NaCl) .
- Time-Resolved Spectroscopy : Use stopped-flow UV-Vis to monitor sulfonate hydrolysis rates (λₘₐ₃₀₀ nm decay) .
- Competitive Reactivity Assays : Compare reaction rates with competing nucleophiles (e.g., chloride vs. hydroxide ions) under controlled conditions .
Q. What strategies validate the catalytic role of sodium 3-formylbenzenesulfonate in cross-coupling reactions when faced with inconsistent yields?
- Methodological Answer :
- Control Experiments : Run reactions without the compound to confirm its catalytic necessity .
- Isolation of Intermediates : Use freeze-quench techniques with EPR spectroscopy to detect radical intermediates, if applicable .
- Morphological Analysis : SEM/EDX of reaction residues identifies metal leaching (common in Pd-catalyzed systems) that may reduce yield .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., NMR vs. computational data) using orthogonal techniques like mass spectrometry (HRMS for molecular ion confirmation) .
- Literature Gaps : Prioritize peer-reviewed journals over vendor databases (avoid ) and consult PubChem/CAS entries for standardized spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
